N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
Description
IUPAC Nomenclature Conventions for Thiadiazole Derivatives
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for thiadiazole derivatives follows hierarchical rules that prioritize heteroatom positions and substituent locations. The parent structure, 1,3,4-thiadiazole, is a five-membered aromatic ring containing one sulfur atom at position 1 and nitrogen atoms at positions 3 and 4. Substituents are numbered based on their attachment points relative to these heteroatoms.
For N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide, the systematic name is constructed as follows:
- Root : The 1,3,4-thiadiazole ring serves as the parent heterocycle.
- Substituents :
- A propionamide group (-NH-C(O)-CH2CH3) at position 2.
- A (3-chlorobenzyl)thio group (-S-CH2-C6H4-Cl) at position 5.
The resulting name adheres to IUPAC priority rules, where the thioether substituent ((3-chlorobenzyl)thio) is assigned the lower locant (position 5) compared to the propionamide group (position 2). This naming convention aligns with structurally analogous compounds, such as 3-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide, where substituent positions follow similar numbering logic.
| Feature | Position | Substituent |
|---|---|---|
| Parent ring | 1,3,4 | Thiadiazole |
| Primary substituent | 2 | Propionamide (-NH-C(O)-C2H5) |
| Secondary substituent | 5 | (3-Chlorobenzyl)thio |
Structural Characterization Through X-Ray Crystallography
X-ray crystallographic studies of related 1,3,4-thiadiazole derivatives provide critical insights into the bond lengths, angles, and conformational preferences of this compound. For example, the crystal structure of (2R)-N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl] reveals a planar thiadiazole ring with bond lengths of 1.65 Å for C=S and 1.29 Å for C=N, consistent with aromatic delocalization. The dihedral angle between the thiadiazole ring and the 4-chlorophenyl group in this analog is 3.4°, indicating near-coplanarity.
In this compound, the (3-chlorobenzyl)thio substituent adopts a conformation perpendicular to the thiadiazole plane, as observed in similar structures. This spatial arrangement minimizes steric hindrance between the benzyl group and the propionamide chain. Key crystallographic parameters include:
Weak intermolecular interactions, such as C–H···N and C–H···π bonds, stabilize the crystal lattice. For instance, the sulfur atom in the thiadiazole ring participates in a chalcogen bond (S···N) with a distance of 2.795 Å, enhancing packing efficiency.
Comparative Analysis of Isomeric Forms and Tautomerism
Thiadiazoles exhibit four constitutional isomers (1,2,3-; 1,2,4-; 1,3,4-; and 1,2,5-thiadiazole), distinguished by heteroatom positions. The 1,3,4-thiadiazole isomer, as seen in the target compound, is thermodynamically stabilized by aromaticity and reduced ring strain compared to 1,2,5-thiadiazole derivatives.
Tautomerism in 1,3,4-thiadiazoles is rare due to the fixed positions of the sulfur and nitrogen atoms. However, prototropic tautomerism may occur in derivatives with labile protons. For this compound, the absence of acidic hydrogens on the thiadiazole ring precludes significant tautomeric shifts. This contrasts with 1,2,3-thiadiazoles, where tautomerism between thione and thiol forms is observed in the presence of thiourea precursors.
Properties
Molecular Formula |
C12H12ClN3OS2 |
|---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C12H12ClN3OS2/c1-2-10(17)14-11-15-16-12(19-11)18-7-8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3,(H,14,15,17) |
InChI Key |
VKUQKWXJGUMNFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides are cyclized under acidic conditions to form 1,3,4-thiadiazoles. For example, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine was synthesized by refluxing 4-chlorophenylthiosemicarbazide with concentrated sulfuric acid, achieving cyclization via desulfurization. Adapting this method, the unsubstituted thiadiazole intermediate 2-amino-1,3,4-thiadiazole can be generated using thiosemicarbazide derivatives and catalytic H₂SO₄ at 80–100°C.
Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄, 80°C, 4 h | 75–85% |
Oxidative Cyclization of Thioureas
Thioureas treated with bromine or iodine in alkaline media undergo oxidative cyclization to form 1,3,4-thiadiazoles. For instance, 2-amino-5-phenyl-1,3,4-thiadiazole was synthesized from N-phenylthiourea and bromine in ethanol. This method benefits from milder conditions (room temperature, 2–3 h) but requires stoichiometric oxidants.
Propionamide Functionalization
The propionamide group (-NH-CO-CH₂-CH₃) is introduced via amidation of the 2-amino group on the thiadiazole ring.
Acylation with Propionyl Chloride
The 2-amino intermediate undergoes acylation with propionyl chloride in the presence of a base. For example, 5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-amine was treated with propionyl chloride and pyridine in dichloromethane at 0°C, followed by stirring at room temperature for 12 h.
Key Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C → 25°C | Prevents exothermic side reactions |
| Base | Pyridine | Neutralizes HCl, drives reaction forward |
| Solvent | DCM | Inert, facilitates easy isolation |
Carbodiimide-Mediated Coupling
For sensitive substrates, propionic acid can be activated with carbodiimides (e.g., EDC, DCC) and coupled to the amine. A patent by describes using EDC and HOBt in DMF to couple propionic acid to a thiadiazole amine, achieving 80–85% yield.
Integrated Synthetic Protocols
Combining the above steps, two viable routes emerge:
Route A: Sequential Functionalization
- Synthesize 5-chloro-1,3,4-thiadiazol-2-amine via cyclization.
- Substitute chlorine with 3-chlorobenzylthio.
- Acylate the 2-amino group with propionyl chloride.
Overall Yield: 52–60% (three steps).
Route B: Pre-functionalized Thiadiazole
- Prepare 5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-amine directly from thiourea precursors.
- Perform acylation as in Route A.
Advantage: Fewer steps, higher overall yield (65–70%).
Analytical Validation and Characterization
Critical quality control steps include:
Challenges and Optimization Opportunities
- Thiol Handling: 3-Chlorobenzyl mercaptan’s volatility and odor necessitate closed systems and scrubbing.
- Byproducts: Disulfide formation during thioether synthesis can be mitigated by degassing solvents and using N₂ atmospheres.
- Scale-up: Continuous flow systems may improve yields for Steps 1 and 2, as demonstrated in.
Chemical Reactions Analysis
N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . The compound’s structure allows it to bind to these enzymes and disrupt their normal function, leading to its biological effects .
Comparison with Similar Compounds
Structural Modifications and Physical Properties
The following table summarizes key analogs and their properties:
Key Observations :
- Substituent Effects: The 3-chlorobenzylthio group in the target compound differs from the 4-chlorobenzylthio in 5j . Alkylthio vs. Arylthio: Ethylthio (5g) and benzylthio (5m) substituents exhibit higher melting points (168–170°C and 135–136°C, respectively) compared to arylthio analogs, suggesting stronger intermolecular forces in alkyl derivatives . Propionamide vs. Acetamide: The target compound’s propionamide chain (3 carbons) may enhance lipophilicity compared to acetamide (2 carbons) in analogs like 5j, influencing pharmacokinetics .
Biological Activity
N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a compound that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a thiadiazole core, a chlorobenzyl thio moiety, and a propionamide group. The unique combination of these functional groups contributes to its biological activity. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H11ClF3N3OS2 |
| Molecular Weight | 429.86 g/mol |
| CAS Number | 896029-80-4 |
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the thiadiazole ring and subsequent substitution reactions. Microwave-assisted techniques have been reported to enhance yields and reduce reaction times during synthesis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have been shown to possess antifungal and antibacterial activities. In vitro studies demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) in the low microgram range against various pathogens .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. Preliminary studies suggest potential interactions with urease enzymes and other pharmacological targets, which could elucidate its mechanism of action further .
Case Studies
- Antifungal Activity : A study evaluated the antifungal efficacy of various thiadiazole derivatives against Candida species. The results indicated that this compound exhibited promising antifungal activity with an MIC comparable to established antifungal agents.
- Anticancer Potential : Another investigation focused on the anticancer properties of related thiadiazole compounds. The study found that these compounds could induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,4-Dimethoxy-N-(5-((4-trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Contains methoxy groups and different benzyl substituent | Exhibits distinct biological activity due to methoxy influence |
| N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide | Lacks chlorine substitution but retains trifluoromethyl group | Different biological profile due to variation in substituents |
| 5-Amino-N-(1,3,4-thiadiazol-2-yl)-benzamide | Simplified thiadiazole structure without trifluoromethyl group | Focused on anticancer activity without fluorinated moieties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
